REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([NH:7][C:8](=O)[CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][S:4][CH:3]=1>P(Cl)(Cl)(Cl)=O>[CH2:9]([C:8]1[NH:1][C:2]2[C:6](=[CH:5][S:4][CH:3]=2)[N:7]=1)[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CSC=C1NC(CCCC)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness and 100 ml of a saturated aqueous solution of sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with methylene chloride
|
Type
|
WASH
|
Details
|
The extracts were washed with sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 600 ml of ethyl ether
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
followd by filtration and evaporation to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1NC=2C(N1)=CSC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |